molecular formula C17H16ClNO6 B8342559 N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilic acid

N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilic acid

Cat. No. B8342559
M. Wt: 365.8 g/mol
InChI Key: NPIIKPQFJIUIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337270

Procedure details

To a solution of 20 ml of a 10% aqueous solution of sodium hydroxide and 10 ml of ethanol is added 0.95 g of methyl N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilate and the mixture is stirred at room temperature for 1 hour. The reaction mixture is poured into 100 ml of water and after cooling, hydrochloric acid is added to make the mixture weakly acidic. The precipitated crystals are collected by filtration and recrystallized from ethanol to obtain 0.7 g of N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilic acid as colorless needles.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:11]([NH:13][C:14]1[C:15](=[CH:20][C:21]([Cl:24])=[CH:22][CH:23]=1)[C:16]([O:18]C)=[O:17])=[O:12].Cl>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:11]([NH:13][C:14]1[C:15](=[CH:20][C:21]([Cl:24])=[CH:22][CH:23]=1)[C:16]([OH:18])=[O:17])=[O:12] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
methyl N-(3,4,5-trimethoxybenzoyl)-5-chloroanthranilate
Quantity
0.95 g
Type
reactant
Smiles
COC=1C=C(C(=O)NC=2C(C(=O)OC)=CC(=CC2)Cl)C=C(C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)NC=2C(C(=O)O)=CC(=CC2)Cl)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.